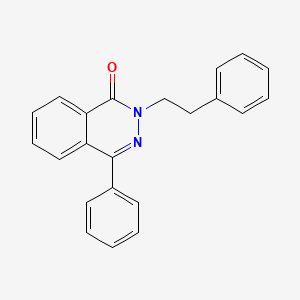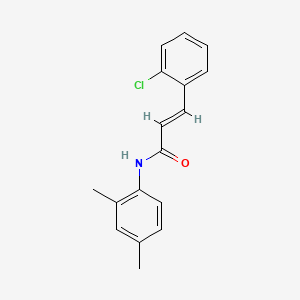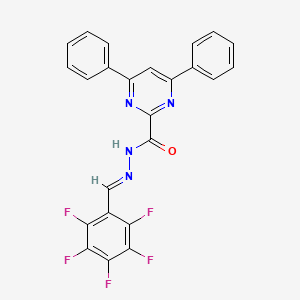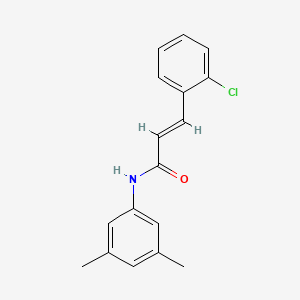![molecular formula C12H18N4O2S B5548214 5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)
5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the introduction of sulfonyl and amino functional groups to enhance activity and specificity. A key study by Ivachtchenko et al. (2013) describes the synthesis of new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with a substituent amino group in the 7 position, demonstrating the chemical flexibility and structural variety achievable within this compound class. Specifically, transitions from amino and dimethylamino derivatives to aminoalkyl derivatives showed significant activity variations, underlining the impact of structural modifications on compound efficacy (Ivachtchenko et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their bioactivity. Wu et al. (2005) provided detailed structural analyses of similar compounds, showing the presence of intramolecular N-H...O bonds that contribute to the stability and reactivity of these molecules. Such detailed structural insights help in understanding the interaction mechanisms of these compounds with biological targets (Wu et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of 5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine derivatives is influenced by the presence of sulfonyl and amino groups. These functional groups participate in various chemical reactions, offering a pathway to diverse derivatives with potential biological activities. For instance, Ivachtchenko et al. (2012) explored the synthesis of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines containing substituents with an amine in the 6-position, highlighting the compound's versatility in generating potent ligands through careful manipulation of its chemical structure (Ivachtchenko et al., 2012).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in scientific research. These properties are influenced by the molecular structure and substituents present on the core pyrazolo[1,5-a]pyrimidine scaffold. Studies on similar compounds have shown that small structural changes can significantly affect these physical properties, impacting their biological activity and utility in research applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are central to the application of 5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine derivatives. The presence of ethylsulfonyl and amino groups provides sites for chemical modifications and interactions with biological targets, offering pathways for the development of new compounds with enhanced activities. The research by Ivachtchenko et al. (2011) on the structure-activity relationship of these compounds provides valuable insights into their chemical behavior and potential as bioactive molecules (Ivachtchenko et al., 2011).
Aplicaciones Científicas De Investigación
Antagonistic Properties on Serotonin Receptors
A study by Ivachtchenko et al. (2013) synthesized new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines and tested their antagonist activity on 5-HT6 serotonin receptors. The study found that certain derivatives showed significant activity at the picomolar level, highlighting their potential in manipulating serotonin pathways for therapeutic purposes (Ivachtchenko et al., 2013).
Antimicrobial Properties
El‐Wahab et al. (2015) investigated the antimicrobial properties of compounds including 5-(methylthio)-6-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidine when incorporated into polyurethane varnish and printing ink paste. The study found that these compounds exhibit strong antimicrobial effects against various microbial strains (El‐Wahab et al., 2015).
Synthesis and Evaluation in Surface Coatings
In a related study focusing on the synthesis and evaluation of new anti-microbial additives, heterocyclic compounds containing the pyrazolo[1,5-a]pyrimidine derivative were prepared and tested for antimicrobial activity. This research is significant for the development of antimicrobial coatings for various applications (H. A. El‐Wahab et al., 2015).
Potential in Antitumor, Antifungal, and Antibacterial Applications
A study by Titi et al. (2020) explored the synthesis of pyrazole derivatives and their biological activity against breast cancer and microbes. This study provides insights into the potential use of pyrazolo[1,5-a]pyrimidines in developing treatments for cancer and infectious diseases (Titi et al., 2020).
Anticancer and Anti-Inflammatory Activities
Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidines derivatives and evaluated them for their anticancer and anti-5-lipoxygenase activities. This indicates a potential application in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethyl-N-(2-ethylsulfonylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-3-10-9-12(13-7-8-19(17,18)4-2)16-11(15-10)5-6-14-16/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRTUPUWKHQJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=NN2C(=C1)NCCS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)
![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)
![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)
![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)
![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)